N-[2-(ADAMANTAN-1-YL)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE
Overview
Description
N-[2-(ADAMANTAN-1-YL)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE is a complex organic compound that features both adamantane and naphthalene moieties. Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while naphthalene is a bicyclic aromatic hydrocarbon. The combination of these two structures in a single molecule results in a compound with interesting chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane and naphthalene derivatives. One common method involves the alkylation of adamantane with an appropriate halide to introduce the ethyl group. This is followed by the formation of the amide bond through a reaction with 3-methoxynaphthalene-2-carboxylic acid. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YL)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 3-hydroxy or 3-carbonyl derivatives.
Reduction: Formation of N-[2-(ADAMANTAN-1-YL)ETHYL]-3-METHOXYNAPHTHALENE-2-AMINE.
Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.
Scientific Research Applications
N-[2-(ADAMANTAN-1-YL)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and stable structure.
Mechanism of Action
The mechanism by which N-[2-(ADAMANTAN-1-YL)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or specific proteins, altering their function. The adamantane moiety is known to enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes. The naphthalene moiety can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(ADAMANTAN-1-YL)ETHYL]-3-HYDROXYNAPHTHALENE-2-CARBOXAMIDE
- N-[2-(ADAMANTAN-1-YL)ETHYL]-3-NITRONAPHTHALENE-2-CARBOXAMIDE
- N-[2-(ADAMANTAN-1-YL)ETHYL]-3-HALONAPHTHALENE-2-CARBOXAMIDE
Uniqueness
N-[2-(ADAMANTAN-1-YL)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE is unique due to the presence of both the adamantane and methoxynaphthalene moieties. The adamantane structure provides exceptional stability and rigidity, while the methoxynaphthalene moiety offers potential for various chemical modifications and interactions. This combination makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-3-methoxynaphthalene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO2/c1-27-22-12-20-5-3-2-4-19(20)11-21(22)23(26)25-7-6-24-13-16-8-17(14-24)10-18(9-16)15-24/h2-5,11-12,16-18H,6-10,13-15H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMJSTGVDFDLMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NCCC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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